2-(4-ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from base chemicals through to the target compound. For example, Kumar et al. (2004) describe a process involving the synthesis of a precursor compound through a five-step process with a 30% overall yield, illustrating the complexity and efficiency of synthetic routes for such compounds (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure is crucial for understanding the chemical's behavior and interactions. Balderson et al. (2007) explore hydrogen-bonding patterns in enaminones, showing how intramolecular hydrogen bonding influences the stability and reactivity of such compounds (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class can be varied, including coupling reactions, nucleophilic substitutions, and more. For instance, Attaby et al. (2006) discuss reactions leading to the synthesis of heterocyclic compounds with potential antiviral activity, demonstrating the chemical reactivity and potential applications of these molecules (Attaby et al., 2006).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the substance's applicability in various fields. Govindhan et al. (2017) provide insights into the thermal stability and crystal structure of a synthesized compound, relevant for designing materials with specific characteristics (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and interaction with biological molecules, define the utility of the chemical in research and applications. For example, Feng (2011) describes the synthesis and characterization of a novel compound, indicating its potential utility based on its chemical structure and properties (Feng, 2011).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-24-17-8-6-15(7-9-17)13-19(23)22-11-4-5-16(14-22)18-10-12-21(2)20-18/h6-10,12,16H,3-5,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQLRYBSMUAHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone |
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